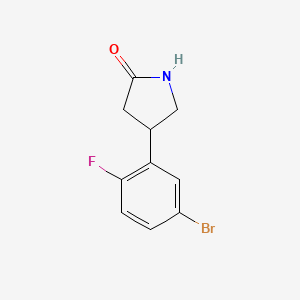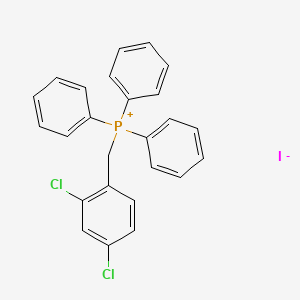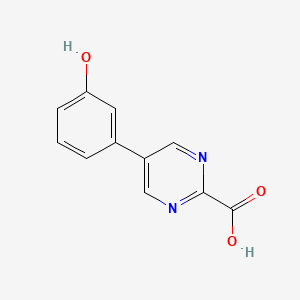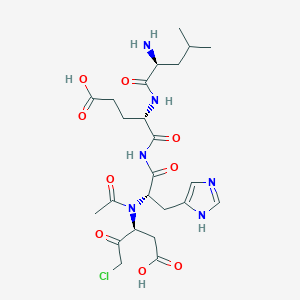![molecular formula C11H21N B13150834 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine is an organic compound characterized by a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-2-yl derivatives with appropriate amine precursors. One common method includes the deamination of bicyclo[2.2.2]octan-2-ylamines using nitrous acid in acetic acid . Another approach involves the solvolysis of ethyl N-nitrosocarbamates in ethanol .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can form classical carbonium ions during deamination, which then participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octan-2-ylamine: Similar in structure but with a different bicyclic framework.
Quinuclidine: Another bicyclic amine with a different nitrogen placement.
Tropane Alkaloids: Compounds like cocaine and atropine, which have similar bicyclic structures but different functional groups.
Uniqueness
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable carbonium ions and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.2]octanyl)propan-1-amine |
InChI |
InChI=1S/C11H21N/c12-7-1-2-11-8-9-3-5-10(11)6-4-9/h9-11H,1-8,12H2 |
InChI Key |
KTEMDGMEIZGXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)



![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)









